C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE
Overview
Description
C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The tert-butyl group attached to the isoxazole ring provides steric hindrance, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products:
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced derivatives, potentially leading to the formation of alcohols or amines.
Substitution: Substituted isoxazole derivatives with different functional groups.
Scientific Research Applications
C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The methanamine group can act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
(3-Methylisoxazol-5-YL)methanamine: Similar structure but with a methyl group instead of a tert-butyl group.
(3-Phenylisoxazol-5-YL)methanamine: Contains a phenyl group instead of a tert-butyl group.
(3-Isopropylisoxazol-5-YL)methanamine: Contains an isopropyl group instead of a tert-butyl group.
Uniqueness: C-(3-TERT-BUTYL-ISOXAZOL-5-YL)-METHYLAMINE is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and interactions. This makes it distinct from other similar compounds and can lead to different biological and chemical properties.
Biological Activity
C-(3-tert-butyl-isoxazol-5-yl)-methylamine is a compound characterized by its unique isoxazole structure, which includes a tert-butyl group at the 3-position and a methylamine substituent. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.
Structure and Properties
The molecular formula for this compound is . The presence of the tert-butyl group enhances the lipophilicity of the compound, which can influence its biological interactions and pharmacokinetics. Isoxazoles are known for their diverse biological activities, making them valuable in pharmaceutical applications.
Antimicrobial Properties
Research indicates that isoxazole derivatives, including this compound, exhibit antibacterial and antifungal activities. These properties are critical for developing new antimicrobial agents. The specific mechanisms by which this compound exerts its antimicrobial effects require further empirical studies to clarify its efficacy and action pathways.
Anti-inflammatory Effects
This compound has shown potential in reducing inflammation. Similar compounds have been studied for their ability to modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.
Anticancer Activity
The compound's anticancer potential has been explored in various studies. Isoxazole derivatives have been linked to inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with structural similarities have demonstrated the ability to induce cell cycle arrest and apoptosis in different cancer cell lines .
Case Studies and Research Findings
- Anticancer Efficacy : In a study evaluating novel isoxazole derivatives, compounds similar to this compound showed significant cytotoxicity against cancer cell lines such as HT29 (colorectal cancer) and HL-60 (promyelocytic leukemia) with IC50 values ranging from 58.4 µM to 755 µM . The mechanism involved modulation of apoptosis-related genes such as Bcl-2 and p21 .
- Mechanism of Action : The action of isoxazole derivatives often involves interference with microtubule dynamics, leading to cell cycle arrest at the S phase or G2/M phase, thereby promoting apoptosis in cancer cells .
Comparative Analysis of Related Compounds
To provide context for the activity of this compound, a comparison with structurally related compounds is presented below:
Properties
IUPAC Name |
(3-tert-butyl-1,2-oxazol-5-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,5,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDSUZZDSIKIBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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